3-Phenylbutyric acid
Overview
Description
3-Phenylbutyric acid is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a monocarboxylic acid that is butanoic acid substituted by a phenyl group at position 3. This compound is also known by other names such as β-Phenyl-n-butyric acid and Benzenepropanoic acid, β-methyl- .
Synthetic Routes and Reaction Conditions:
Reduction Method: One method involves the reduction of 3-benzoylamino propionic acid to 4-phenyl-1-butanoic acid using zinc amalgam.
Friedel-Crafts Reaction: Another method involves the Friedel-Crafts reaction between benzene and 4-bromo-1-butyrate under Lewis acidic conditions to obtain 4-phenyl-1-butyrate, which is then hydrolyzed to 4-phenyl-1-butanoic acid.
Catalytic Reaction: Benzene reacts with butyrolactone under the catalysis of trichlorine aluminum to produce 4-phenyl-1-butanoic acid.
Industrial Production Methods: The industrial production of this compound typically involves the purification of industrial-grade phenylbutyric acid using alcoholic solvents and catalysts. The purified phenylbutyric acid is then reacted with sodium reagents to obtain sodium phenylbutyrate .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various metabolites.
Reduction: It can be reduced to form different derivatives, such as 4-phenyl-1-butanoic acid.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc amalgam and other reducing agents are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for benzylic bromination.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: 4-Phenyl-1-butanoic acid.
Substitution: Benzylic bromides and other substituted derivatives.
Mechanism of Action
Target of Action
3-Phenylbutyric acid, a derivative of butyric acid, is primarily targeted at the management of chronic urea cycle disorders due to deficiencies in specific enzymes . It has been found to be involved in lipid metabolism and amino acid transport, focusing on key targets including Comt, Slc6a4, Maoa, Ppara, Pparg, Ptgs2, and Trpv1 .
Mode of Action
This compound demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is suggested that this compound can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor .
Biochemical Pathways
This compound is a fatty acid naturally produced by colonic bacteria fermentation . It is involved in the urea cycle, offering an alternative pathway to allow excretion of excess nitrogen . It also plays a role in lipid metabolism and amino acid transport .
Pharmacokinetics
In the human body, this compound is first converted to phenylbutyryl-CoA and then metabolized by mitochondrial beta-oxidation, mainly in the liver and kidneys, to the active form, phenylacetate . Phenylacetate conjugates with glutamine to phenylacetylglutamine, which is eliminated with the urine .
Result of Action
The molecular and cellular effects of this compound’s action include decreasing elevated plasma ammonia glutamine levels in patients with urea cycle disorders and increasing waste nitrogen excretion in the form of phenylacetylglutamine . It also has the potential to reduce mucosal inflammation, regulate transepithelial fluid transport, and improve oxidative status .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of colonic bacteria for its natural production . Its efficacy and stability can be affected by factors such as diet and the presence of specific enzymes in the body .
Biochemical Analysis
Biochemical Properties
3-Phenylbutyric acid plays a significant role in biochemical reactions, particularly in the context of metabolic and cellular processes. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound is known to act as a histone deacetylase inhibitor, which affects gene expression by altering the acetylation status of histones . Additionally, it serves as a chemical chaperone, aiding in the proper folding of proteins and preventing misfolding and aggregation . These interactions highlight the compound’s multifaceted role in cellular biochemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the unfolded protein response (UPR) pathway, which is crucial for maintaining cellular homeostasis under stress conditions . It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines . Furthermore, this compound has been reported to induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits histone deacetylases, leading to increased acetylation of histones and subsequent changes in gene expression . This inhibition can result in the activation of tumor suppressor genes and the suppression of oncogenes. Additionally, this compound acts as a chemical chaperone, stabilizing protein conformation and preventing aggregation . It also facilitates the excretion of toxic ammonia by conjugating with glutamine to form phenylacetylglutamine, which is then excreted in the urine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its efficacy can diminish with prolonged exposure to light and air . Long-term studies have shown that this compound can maintain its biochemical activity for extended periods, although some degradation may occur . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged modulation of gene expression and protein folding .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver and kidneys through beta-oxidation to form phenylacetate . Phenylacetate is then conjugated with glutamine to produce phenylacetylglutamine, which is excreted in the urine . This metabolic pathway highlights the compound’s role in detoxification processes, particularly in the context of ammonia excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is absorbed in the intestines and transported to the liver, where it undergoes metabolism . It is then distributed to other tissues, including the kidneys and brain . The presence of specific transporters facilitates the compound’s uptake and distribution, ensuring its availability for biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . Post-translational modifications, such as acetylation, can direct this compound to specific cellular compartments, enhancing its efficacy in modulating gene expression and protein folding . This subcellular localization is crucial for the compound’s role in maintaining cellular homeostasis and preventing disease progression.
Scientific Research Applications
3-Phenylbutyric acid has several applications in scientific research:
Comparison with Similar Compounds
- 4-Phenylbutyric acid
- 2-Phenylpropionic acid
- Phenylacetic acid
- 3-Phenyllactic acid
- α-Methylhydrocinnamic acid
Comparison: 3-Phenylbutyric acid is unique due to its specific substitution pattern and its ability to act as an ammonia scavenger and histone deacetylase inhibitor. This makes it particularly useful in medical applications for treating metabolic disorders and potential cancer therapies .
Properties
IUPAC Name |
3-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863421 | |
Record name | 3-Phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Phenylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4593-90-2, 772-17-8 | |
Record name | 3-Phenylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4593-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4593-90-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177801 | |
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Record name | NSC67346 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Phenylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39 - 37 °C | |
Record name | 3-Phenylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3-Phenylbutyric acid is C10H12O2, and its molecular weight is 164.20 g/mol.
A: Yes, [] reports 13C NMR spectral assignments for this compound, providing valuable insights into its structure.
ANone: Yes, this compound possesses a chiral center, resulting in two enantiomers: (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid.
A: Research on the bacterium Rhodococcus rhodochrous PB1 demonstrates enantioselective metabolism, with only the (R)-enantiomer supporting bacterial growth. [] Interestingly, the (S)-enantiomer undergoes cometabolic transformation in the presence of the (R)-enantiomer. [] This highlights the significance of chirality in biological systems and potential applications.
A: Studies using Pseudomonas sp. reveal two distinct degradation pathways for this compound. [] One involves initial oxidation of the benzene ring, leading to the formation of 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB) and its subsequent meta-cleavage product. [] The other pathway involves initial oxidation of the side chain. []
ANone: Research on Trichosporon asahii B1 biofilms identifies several metabolites during this compound degradation, including:
- Acetophenone []
- Benzoic acid []
- 2,3-Dihydroxybenzoic acid []
- β-Methylcinnamic acid []
- 2-Phenylpropionic acid []
- 5-Phenylhexanoic acid []
A: Several synthetic routes have been explored for this compound. One method utilizes the reaction of benzaldehyde and ethyl acetoacetate to obtain 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester, which is subsequently converted to this compound through a series of steps. []
A: Yes, enantioselective synthesis of (S,S)-2-Amino-3-phenylbutyric acid has been achieved. [] Additionally, lipase-catalyzed kinetic resolution has been explored for separating the enantiomers. [] One study successfully achieved the resolution of this compound using lipase from Burkholderia cepacia (Chirazyme L1). []
ANone: Research highlights the potential of this compound derivatives in various fields:
- Analgesics: Synthesis of 1-Phenyl-2-thiobarbituric acid derivatives, structurally related to this compound, has been investigated for potential analgesic activity. []
- Pesticides: Ar-todomatuic acid, a derivative of this compound, exhibits juvenile hormone activity and holds promise as a third-generation pesticide. []
ANone: Future research could focus on:
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